Hypophyllanthin
Overview
Description
Hypophyllanthin (HPA) is a natural compound isolated from the leaves of the Chinese medicinal herb Hypophyllum amabile, belonging to the family of Liliaceae. It is a phenolic compound with a molecular weight of 446.50 and a chemical formula of C23H26O10. Hypophyllanthin is a major bioactive component of the plant and has been reported to possess a variety of pharmacological activities, such as anti-inflammatory, antioxidant, and anti-cancer effects. In addition, HPA has been extensively studied in the past decade for its potential therapeutic applications in the treatment of various diseases.
Scientific research applications
Pharmacological Activities and Mechanisms
Hypophyllanthin, found in various Phyllanthus species, exhibits a wide range of pharmacological properties. Its effectiveness spans across immunomodulation, anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties. The compound's influence on the immune system, cancer, and other diseases has been critically analyzed, revealing its potential as a lead molecule for developing diverse therapeutics, especially for inflammatory and immune-related disorders (Wan Azmira Wan Saidin et al., 2023).
Modulatory Effects on Immune System
Research has highlighted the significance of Phyllanthus species and their bioactive metabolites, including hypophyllanthin, in modulating both innate and adaptive immune systems. This modulation, which has potential therapeutic benefits for treating immune-related diseases, is a focus of contemporary research, although the specific mechanisms and contributions of hypophyllanthin in these effects require further investigation (I. Jantan et al., 2019).
Anti-Inflammatory Effects
A study demonstrated the anti-inflammatory effects of hypophyllanthin in vitro. It effectively reduced the production of inflammatory markers like prostaglandin E2, cyclooxygenase-2, tumor necrosis factor-α, and interleukin-1β, primarily by interfering with the activation of key signaling pathways like NF-κB, MAPKs, and Akt. This indicates its potential as an anti-inflammatory agent targeting specific cellular pathways (H. Harikrishnan et al., 2018).
Anticancer Activities
The anticancer potential of hypophyllanthin, particularly against breast cancer, has been investigated through in vitro and in vivo methods. Studies have shown a significant dose-dependent inhibitory effect on cancer cell growth, suggesting its effectiveness in cancer treatment (Madhukiran Parvathaneni et al., 2014).
Hepatoprotective Properties
Hypophyllanthin has been identified as a protective agent against liver toxicity induced by various chemicals in primary cultured rat hepatocytes, highlighting its hepatoprotective capabilities (K. Syamasundar et al., 1985).
Vascular Effects
Research shows that both phyllanthin and hypophyllanthin can significantly relax induced contraction in rat aorta in a concentration-dependent manner. This suggests their role in modulating vascular tension through endothelium-independent mechanisms, possibly involving the blockade of Ca²⁺ entry into vascular smooth muscle cells (Marisa Inchoo et al., 2011).
Antiallergic Activity
A study on Phyllanthus amarus, which contains hypophyllanthin, revealed its antiallergic activity. Hypophyllanthin showed favorable binding in the histamine 1 receptor (H1R) binding site, indicating its potential in preventing the activation of the H1 receptor and exhibiting antiallergic effects (Nur Zahirah Abd Rani et al., 2021).
properties
IUPAC Name |
(7R,8R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJCUHLNHSKZBW-XGHQBKJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CC2=CC(=C3C(=C2[C@@H]([C@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187355 | |
Record name | NSC 619044 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hypophyllanthin | |
CAS RN |
33676-00-5 | |
Record name | NSC 619044 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033676005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC 619044 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 33676-00-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYPOPHYLLANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22ZZ21E33P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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